4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole
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Overview
Description
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole is a complex heterocyclic compound that features both isoquinoline and indole moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the ethoxy group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an iminium intermediate with a suitable nucleophile under controlled conditions. The reaction conditions often include the use of organic solvents like toluene and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets. It may act as an antagonist or agonist at various receptors, modulating signaling pathways and cellular responses. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares the isoquinoline moiety and exhibits similar biological activities.
Indole Derivatives: Possess the indole nucleus and are known for their diverse pharmacological properties.
Uniqueness
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole is unique due to its combined structural features of isoquinoline and indole, along with the ethoxy group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
848764-06-7 |
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Molecular Formula |
C21H20N4O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C21H20N4O/c1-2-26-16-7-8-18-17(11-16)19-20(24-18)21(23-13-22-19)25-10-9-14-5-3-4-6-15(14)12-25/h3-8,11,13,24H,2,9-10,12H2,1H3 |
InChI Key |
LVQANJPLDBHCHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCC5=CC=CC=C5C4 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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